3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic organic compound that contains both bromine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 4,5-dihydro-1,2-oxazole with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to introduce the bromine atoms at the desired positions .
Industrial Production Methods
For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient brominating agents, optimized reaction conditions, and purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can play a crucial role in these interactions by forming halogen bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-4,5-dihydro-1,2-oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
3-Bromo-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazole: Contains a trifluoromethyl group instead of a bromomethyl group.
Uniqueness
3-Bromo-5-(bromomethyl)-4,5-dihydro-1,2-oxazole is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
157171-27-2 |
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Molecular Formula |
C4H5Br2NO |
Molecular Weight |
242.9 |
Purity |
95 |
Origin of Product |
United States |
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